6-(trifluoromethyl)-1H-indazol-5-amine

Description

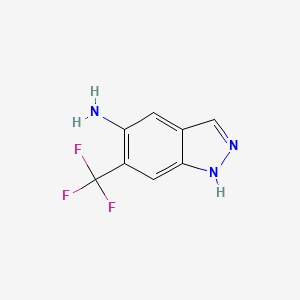

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-2-7-4(1-6(5)12)3-13-14-7/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRNJCQQTAOQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(trifluoromethyl)-1H-indazol-5-amine CAS number

An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indazol-5-amine

Introduction and Significance

6-(Trifluoromethyl)-1H-indazol-5-amine, identified by CAS Number 1000373-75-0 , is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences research sectors.[1][2][3] Its structure is built upon the indazole scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a vast range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[4][5]

The strategic placement of a trifluoromethyl (-CF3) group and an amine (-NH2) group on the indazole ring makes this molecule a versatile building block for drug discovery. The electron-withdrawing nature and lipophilicity of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules. The primary amine serves as a crucial synthetic handle for derivatization, enabling the construction of diverse chemical libraries for high-throughput screening. This guide provides a comprehensive overview of its properties, a plausible synthetic pathway, applications in drug development, and essential safety protocols.

Core Physicochemical Properties

The fundamental properties of 6-(Trifluoromethyl)-1H-indazol-5-amine are summarized below, providing a foundational dataset for its use in experimental design.

| Property | Value | Source |

| CAS Number | 1000373-75-0 | [1][2][3] |

| Molecular Formula | C₈H₆F₃N₃ | [1] |

| Molecular Weight | 201.15 g/mol | [1][3] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 120-125 °C | [6] |

| Purity (Typical) | ≥95% | [2][3] |

| Synonyms | 5-amino-6-trifluoromethylindazole, 1H-indazol-5-amine,6-(trifluoromethyl)- | [1] |

Chemical Structure

The structural representation of the molecule is critical for understanding its reactivity and intermolecular interactions.

Caption: Chemical structure of 6-(Trifluoromethyl)-1H-indazol-5-amine.

Synthesis and Reaction Mechanism

While proprietary synthesis methods may vary, a robust and common strategy for preparing substituted aminoindazoles involves the reduction of a corresponding nitro-precursor. This approach is logical, high-yielding, and relies on well-established chemical transformations. The key is the selective reduction of the nitro group without affecting the indazole core or the trifluoromethyl group.

Proposed Synthetic Pathway

A plausible two-step synthesis starts from the commercially available 5-Nitro-6-(trifluoromethyl)-1H-indazole (CAS 1187211-61-5).[7]

-

Step 1: Nitration (Conceptual) : The synthesis of the nitro-precursor would likely involve the nitration of 6-(trifluoromethyl)-1H-indazole.

-

Step 2: Reduction of the Nitro Group : The nitro-indazole intermediate is then reduced to the target amine.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on standard procedures for nitro group reduction in heterocyclic systems.[8][9]

-

System Setup: To a suspension of the starting material, 5-nitro-6-(trifluoromethyl)-1H-indazole (1.0 eq), in a suitable polar solvent such as ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 0.1 eq).[8]

-

Reaction Execution: The reaction vessel is sealed, evacuated, and backfilled with hydrogen gas (H₂). This process is repeated three times to ensure an inert atmosphere has been replaced by hydrogen. The suspension is then stirred vigorously at room temperature for approximately 16 hours or until TLC analysis indicates complete consumption of the starting material.[8]

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional solvent to ensure full recovery of the product. The combined filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude solid is purified, typically by recrystallization or column chromatography, to yield the final product, 6-(trifluoromethyl)-1H-indazol-5-amine, as a solid.

Causality and Justification:

-

Choice of Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers excellent activity and selectivity, minimizing side reactions.[8]

-

Solvent Selection: Polar protic solvents like ethanol or methanol are chosen for their ability to dissolve the starting material to a sufficient extent and for their compatibility with the catalytic hydrogenation process.[9]

-

Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this catalytic cycle. Maintaining a positive pressure ensures the reaction proceeds to completion.

Applications in Drug Discovery and Chemical Biology

The title compound is not an active pharmaceutical ingredient itself but rather a critical intermediate and building block. Its value lies in its ability to be incorporated into larger, more complex molecules with therapeutic potential.

Role as a Privileged Scaffold

Nitrogen-containing heterocycles are cornerstones of modern pharmacology.[10] The indazole nucleus, in particular, is present in numerous compounds that have entered clinical trials or have been approved for use.[5] The amine handle on 6-(trifluoromethyl)-1H-indazol-5-amine allows for its elaboration into a variety of functional groups, including amides, sulfonamides, and ureas, which are common in kinase inhibitors and other targeted therapies.[11]

Caption: Role as a scaffold for generating diverse chemical entities.

Case Studies and Precedents

-

Kinase Inhibition: Substituted 1H-indazol-3-amine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology.[4] Similarly, indazole-based compounds have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), another important cancer target.[8] The core structure of 6-(trifluoromethyl)-1H-indazol-5-amine provides an ideal starting point for synthesizing analogs aimed at these and other kinase families.

-

Anticancer Activity: Studies on related N-(4-fluorobenzyl)-1H-indazol-6-amine have shown potent antiproliferative activity against human colorectal cancer cells while exhibiting low cytotoxicity in normal cells.[11] Other indazole derivatives have been shown to induce apoptosis in cancer cells by modulating pathways involving proteins like Bcl-2 and p53.[12][13]

Safety, Handling, and Storage

As a research chemical, proper handling of 6-(trifluoromethyl)-1H-indazol-5-amine is paramount to ensure laboratory safety. The following information is derived from its GHS classification and standard laboratory safety practices.[1][14]

Hazard Identification

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Signal Word: Warning [1]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.[15]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents.[14]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[16]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation persists, seek medical advice.[14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[14]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[14]

-

References

-

6-(Trifluoromethyl)-1H-indazol-5-amine | CAS 1000373-75-0. American Elements. [Link]

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. National Institutes of Health (PMC). [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (PMC). [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]

-

Hysol MB 50 - SAFETY DATA SHEET. Henyek. [Link]

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health (PMC). [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Material Safety Data Sheet. Cole-Parmer. [Link]

- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 6-(Trifluoromethyl)-1H-indazol-5-amine [mail.sobekbio.com]

- 3. 6-(TRIFLUOROMETHYL)-1H-INDAZOL-5-AMINE | CymitQuimica [cymitquimica.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 6. 6-(trifluoromethyl)-1H-indazol-5-amine; CAS No.: 1000373-75-0 [chemshuttle.com]

- 7. 1187211-61-5|5-Nitro-6-(trifluoromethyl)-1H-indazole|BLD Pharm [bldpharm.com]

- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 10. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. fishersci.com [fishersci.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: 6-(trifluoromethyl)-1H-indazol-5-amine

Core Metric Analysis & Synthetic Utility in Drug Discovery

Executive Summary

6-(trifluoromethyl)-1H-indazol-5-amine (CAS: 1000373-75-0) is a high-value heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors.[1] With a molecular weight of 201.15 g/mol , it sits in the "fragment" sweet spot (MW < 300), making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).

Its structural significance lies in the juxtaposition of a nucleophilic amino group at position 5 and a strongly electron-withdrawing, lipophilic trifluoromethyl (-CF3) group at position 6. This arrangement allows for the precise tuning of electronic properties in the resulting pharmacophore, often enhancing metabolic stability and potency against specific kinase targets (e.g., FGFR, VEGFR, or Aurora kinases).

Physicochemical Profile

The following data constitutes the baseline identity of the molecule. In analytical workflows, deviations from these metrics suggest impurities (e.g., regioisomers or oxidation byproducts).

| Property | Value | Technical Context |

| Molecular Weight | 201.15 g/mol | Exact Mass: 201.0514.[1] Monoisotopic mass for MS calibration. |

| Molecular Formula | C₈H₆F₃N₃ | Nitrogen count (3) supports H-bond donor/acceptor logic.[1] |

| CAS Registry Number | 1000373-75-0 | Unique identifier for procurement and database searches. |

| Predicted LogP | ~2.1 - 2.5 | Moderate lipophilicity; good membrane permeability potential.[1] |

| Topological Polar Surface Area (TPSA) | ~52 Ų | Well within the range for oral bioavailability (<140 Ų). |

| pKa (Conjugate Acid) | ~3.5 (Indazole N) | The 5-amino group is weakly basic due to electron withdrawal by -CF3.[1] |

Synthetic Protocol & Methodology

Expertise Note: The synthesis of 5-aminoindazoles is frequently plagued by regioisomeric mixtures during the ring-closure step. The protocol below prioritizes the reduction of a nitro-precursor, which is the most reliable method to ensure regiochemical purity.

Core Reaction: Catalytic Hydrogenation of Nitro-Precursor

The most robust route to 6-(trifluoromethyl)-1H-indazol-5-amine involves the reduction of 5-nitro-6-(trifluoromethyl)-1H-indazole .[1]

Reagents:

-

Precursor: 5-nitro-6-(trifluoromethyl)-1H-indazole (1.0 eq)[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred)

-

Hydrogen Source: H₂ gas (balloon pressure or 1-3 atm)

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with 5-nitro-6-(trifluoromethyl)-1H-indazole. Dissolve in MeOH (0.1 M concentration).

-

Inerting: Purge the vessel with Nitrogen (N₂) for 5 minutes to remove oxygen (critical for safety when handling Pd/C).

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the starting material) under N₂ flow.

-

Hydrogenation: Switch the atmosphere to H₂. Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor reaction progress via LC-MS (Target [M+H]⁺ = 202.15). Disappearance of the nitro peak (MW ~231) indicates completion.

-

-

Workup: Filter the reaction mixture through a Celite pad to remove the Pd catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the off-white solid product.

Visualizing the Synthetic Logic

The following diagram illustrates the workflow, highlighting the critical decision points for purity control.

Figure 1: Critical path for the synthesis of 6-(trifluoromethyl)-1H-indazol-5-amine via nitro-reduction.

Analytical Validation (Self-Validating System)

To ensure the material is suitable for biological assays, it must pass the following analytical gates.

A. Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI), Positive Mode.

-

Expectation: A dominant peak at m/z 202.15 ([M+H]⁺).

-

Failure Mode: Presence of m/z 232 indicates unreacted nitro precursor.

B. Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆.

-

Key Signals:

-

Indazole NH: Broad singlet ~12.5–13.0 ppm.

-

Aromatic Protons: Two distinct singlets (due to 5,6-substitution pattern).

-

H-4 (adjacent to amine): ~7.0–7.2 ppm.[1]

-

H-7 (adjacent to CF3): ~7.8–8.0 ppm (deshielded by CF3).

-

-

Amine NH₂: Broad singlet ~5.0–5.5 ppm (D₂O exchangeable).

-

Application in Medicinal Chemistry

The 6-(trifluoromethyl)-1H-indazol-5-amine scaffold is a "privileged structure" in kinase inhibitor design.[1]

Mechanism of Action:

-

Hinge Binding: The indazole nitrogen (N1/N2) often forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

Electronic Modulation: The 6-CF3 group is electron-withdrawing, which reduces the pKa of the 5-amine.[1] This makes the amine less nucleophilic but more stable against metabolic oxidation (e.g., N-acetylation).

-

Hydrophobic Pocket Filling: The bulky CF3 group can occupy hydrophobic "gatekeeper" pockets or solvent-exposed regions, improving potency and selectivity.

SAR Optimization Cycle

The diagram below depicts how this specific scaffold is utilized to optimize lead compounds.

Figure 2: Strategic utilization of the scaffold in Structure-Activity Relationship (SAR) campaigns.

References

-

American Elements. (n.d.). 6-(Trifluoromethyl)-1H-indazol-5-amine.[1][2] Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 57951367, 6-(Trifluoromethyl)-1H-indazol-5-amine. Retrieved January 31, 2026, from [Link]

-

Journal of Medicinal Chemistry. (2016). Identification of Indazole-Based Kinase Inhibitors. (Contextual reference for indazole utility in GSK583 and similar compounds). [Link]

Sources

The Discovery of Novel Indazole-Based Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Abstract

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed into clinical development, particularly in oncology. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies involved in the discovery of novel indazole-based kinase inhibitors. We will explore the strategic design, synthesis, and comprehensive biological evaluation of these compounds, moving beyond a mere recitation of protocols to an integrated understanding of the rationale behind experimental choices. This document is structured to serve as a practical and authoritative resource, grounding key claims and protocols in verifiable, peer-reviewed literature.

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indazole nucleus, a bicyclic aromatic heterocycle, has proven to be a highly versatile and effective scaffold for the design of potent and selective kinase inhibitors.[1] Its unique structural and electronic properties allow it to form key interactions with the ATP-binding pocket of various kinases, often mimicking the hydrogen bonding patterns of the adenine moiety of ATP.

Several FDA-approved drugs, such as the multi-kinase inhibitor Pazopanib and the PARP inhibitor Niraparib, feature an indazole core, underscoring its clinical significance.[1][2] The development of indazole-based inhibitors has been fueled by advances in synthetic chemistry and a deeper understanding of the structural biology of kinase-inhibitor interactions. This guide will delve into the practical aspects of this exciting field, providing a roadmap for the successful discovery and development of the next generation of indazole-based kinase inhibitors.

Medicinal Chemistry Strategies: Synthesizing and Optimizing Indazole-Based Inhibitors

The synthesis of a diverse library of indazole derivatives is the cornerstone of any discovery program. The substitution pattern on the indazole ring is critical for modulating potency, selectivity, and pharmacokinetic properties. Both N1 and N2-substituted indazoles have demonstrated utility as kinase inhibitors, and their synthesis can be achieved through various established routes.

General Synthetic Routes

A variety of synthetic methodologies have been developed for the construction of the indazole core and its subsequent functionalization.[3][4] Common strategies often involve the cyclization of appropriately substituted hydrazones or the functionalization of pre-formed indazole scaffolds.

Diagram: General Synthetic Approaches to Substituted Indazoles

Caption: Synthetic strategies for indazole derivatives.

Key Synthetic Protocols

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, and it is frequently employed to introduce aryl or heteroaryl substituents onto the indazole core.[5][6]

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the halo-indazole (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.

-

Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2.2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of N-aryl and N-heteroaryl indazoles.[7][8]

Step-by-Step Protocol:

-

Reaction Setup: In an oven-dried reaction vessel, combine the halo-indazole (1.0 eq.), the amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base such as Cs₂CO₃ (2.0 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction: Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Biological Evaluation: From In Vitro Screening to In Vivo Efficacy

A hierarchical screening cascade is essential for the efficient identification and optimization of lead compounds. This typically begins with high-throughput in vitro assays to assess kinase inhibitory activity, followed by cell-based assays to determine cellular potency and mechanism of action, and culminates in in vivo studies to evaluate efficacy and pharmacokinetic properties.

In Vitro Kinase Inhibition Assays

Several assay formats are available to measure the direct inhibition of a kinase by a test compound. The choice of assay often depends on the specific kinase, throughput requirements, and available resources.

Table 1: Comparison of Common In Vitro Kinase Assay Formats

| Assay Format | Principle | Advantages | Disadvantages |

| ADP-Glo™ [3][9] | Measures ADP production via a luciferase-based reaction. | Universal for any ADP-generating enzyme, high sensitivity. | Two-step process, potential for luciferase inhibition. |

| LanthaScreen® Eu [10][11] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based on inhibitor displacement of a fluorescent tracer. | Homogeneous, ratiometric detection reduces interference. | Requires specific fluorescent tracers for each kinase. |

| HTRF® [12][13] | Homogeneous Time-Resolved Fluorescence (HTRF) detects the phosphorylated substrate using a europium-labeled antibody and an XL665-labeled streptavidin. | High throughput, robust, and sensitive. | Can be expensive, requires specific antibodies. |

Protocol 3.1.1: ADP-Glo™ Kinase Assay

This protocol provides a general outline for determining the IC₅₀ of an indazole-based inhibitor.

Step-by-Step Protocol:

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of the test compound in a suitable kinase buffer. Incubate at room temperature for the desired time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Luminescence Detection: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for confirming that an inhibitor can engage its target in a cellular context and exert the desired biological effect.

Protocol 3.2.1: Western Blotting for Phospho-Protein Levels

Western blotting is a widely used technique to measure the phosphorylation status of a kinase or its downstream substrates.

Step-by-Step Protocol:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the indazole inhibitor for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) and then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Protocol 3.2.2: Cell Migration (Scratch) Assay

This assay is used to assess the effect of a kinase inhibitor on cell migration.[14][15]

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a multi-well plate to form a confluent monolayer.

-

Creating the Scratch: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing the test compound.

-

Imaging: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

-

Analysis: Measure the area of the scratch at each time point and calculate the rate of wound closure.

Protocol 3.2.3: Cell Invasion (Transwell) Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a key process in metastasis.[16]

Step-by-Step Protocol:

-

Insert Coating: Coat the top of a transwell insert with a thin layer of Matrigel or another extracellular matrix component.

-

Cell Seeding: Seed cells in serum-free media into the upper chamber of the insert.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add the indazole inhibitor to both the upper and lower chambers.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: Remove the non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the insert. Count the number of stained cells in multiple fields of view.

In Vivo Xenograft Studies

In vivo studies are the final step in the preclinical evaluation of a kinase inhibitor to assess its anti-tumor efficacy and tolerability in a living organism.[17][18]

Protocol 3.3.1: Subcutaneous Xenograft Model

Step-by-Step Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size. Randomize the mice into treatment and control groups.

-

Drug Administration: Administer the indazole inhibitor and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor volume and the body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Key Signaling Pathways Targeted by Indazole-Based Inhibitors

A deep understanding of the signaling pathways that are dysregulated in a particular disease is crucial for the rational design of targeted therapies. Here, we present diagrams of several key pathways that are frequently targeted by indazole-based kinase inhibitors.

Diagram: The RAS-RAF-MEK-ERK Signaling Pathway

Caption: The ERK signaling pathway in cancer.[10][19]

Diagram: The FGFR Signaling Pathway

Caption: The FGFR signaling cascade in cancer.[11][20]

Diagram: The Aurora Kinase Signaling Pathway in Mitosis

Caption: The role of Aurora kinases in cell division.[12][13]

Conclusion and Future Perspectives

The discovery of novel indazole-based kinase inhibitors remains a vibrant and highly promising area of drug discovery. The versatility of the indazole scaffold, coupled with an ever-expanding toolkit of synthetic and biological evaluation methods, continues to yield potent and selective inhibitors against a wide range of kinase targets. The future of this field will likely involve the development of more sophisticated, isoform-selective inhibitors, the exploration of novel allosteric binding sites, and the use of multi-targeted inhibitors to overcome drug resistance. By integrating the principles and protocols outlined in this guide, researchers can significantly enhance their ability to discover and develop the next generation of life-saving kinase inhibitor therapies.

References

-

Axion BioSystems. (n.d.). Scratch Assay Protocol. Retrieved from [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current chemical genomics, 1, 40–48. [Link]

-

Poulikakos, P. I., & Solit, D. B. (2011). RAF inhibitors: choosing the right drug for the right patient. Molecular cancer, 10, 11. [Link]

-

Procell. (2025, March 4). Cell Scratch Assay: Unveiling the Secrets of Cell Migration! Retrieved from [Link]

-

SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

-

Wang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5036. [Link]

-

Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

-

Katoh, M. (2013). FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). International journal of oncology, 42(5), 1463–1467. [Link]

-

Consensus. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction? Retrieved from [Link]

-

Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046. [Link]

-

ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Development of a HTRF Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie (International ed. in English), 47(26), 4849–4852. [Link]

-

RayBiotech. (n.d.). Phospho-ERK1 (T202/Y204) and ERK2 (T185/Y187) Quantitative ELISA Kit. Retrieved from [Link]

-

Varghese, S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Plo-Santamaria, L., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Computational and mathematical methods in medicine, 2014, 983246. [Link]

-

ResearchGate. (n.d.). Western blot analysis and quantification of the phospho-H3 protein in... Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Rockland Immunochemicals Inc. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]

-

Diamond, J. R., et al. (2012). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(13), 3586–3596. [Link]

Sources

- 1. Cell Scratch Assay: Unveiling the Secrets of Cell Migration! [procellsystem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 4. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. promega.com [promega.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]

- 14. clyte.tech [clyte.tech]

- 15. axionbiosystems.com [axionbiosystems.com]

- 16. snapcyte.com [snapcyte.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. med.virginia.edu [med.virginia.edu]

A Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)-1H-indazol-5-amine

Foreword: The Imperative of Spectroscopic Precision in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous characterization of a molecular entity is the bedrock upon which all subsequent research and development activities are built. For researchers, medicinal chemists, and drug development professionals, the ability to definitively confirm the structure, purity, and stability of a novel compound is not merely a procedural formality but a critical determinant of a program's success. Spectroscopic techniques are the principal tools in this endeavor, providing a detailed molecular fingerprint that is both qualitative and quantitative.[1][2] This guide offers an in-depth technical exploration of the spectroscopic data for 6-(trifluoromethyl)-1H-indazol-5-amine, a heterocyclic amine with a structural motif of interest in medicinal chemistry. The indazole core is a privileged scaffold, appearing in a variety of pharmacologically active compounds.[3] The inclusion of a trifluoromethyl group, a common bioisostere for a methyl group, can significantly modulate a molecule's metabolic stability and lipophilicity.

This document is structured to provide not just a repository of data, but a practical framework for understanding and interpreting the spectroscopic features of this and related molecules. We will delve into the "why" behind the experimental choices and the interpretation of the resulting data, grounding our discussion in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Molecular Profile of 6-(Trifluoromethyl)-1H-indazol-5-amine

6-(Trifluoromethyl)-1H-indazol-5-amine is a small molecule with the chemical formula C₈H₆F₃N₃ and a molecular weight of 201.15 g/mol .[1] Its structure features a bicyclic indazole core with a trifluoromethyl group and an amine group substituted on the benzene ring. The precise arrangement of these functional groups dictates the molecule's electronic and steric properties, which in turn are reflected in its spectroscopic signatures.

| Property | Value | Source |

| Chemical Formula | C₈H₆F₃N₃ | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| CAS Number | 1000373-75-0 | [1] |

The Spectroscopic Toolkit: Methodologies for Structural Elucidation

The comprehensive characterization of a novel chemical entity relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high-fidelity representation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F, etc.) and their connectivity. For a molecule like 6-(trifluoromethyl)-1H-indazol-5-amine, a suite of NMR experiments is essential for unambiguous assignment of all proton, carbon, and fluorine signals.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for the NMR analysis of a small molecule like 6-(trifluoromethyl)-1H-indazol-5-amine would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

-

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[5] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confident determination of its elemental formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) is a common choice for polar molecules like the one .

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum in positive or negative ion mode.

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule.[6] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of these groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Spectroscopic Data and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-(trifluoromethyl)-1H-indazol-5-amine is expected to show signals for the indazole ring protons and the amine protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.1 | s | - | Singlet, typical for the H-3 proton of the indazole ring. |

| H-4 | ~7.8 | s | - | Singlet, deshielded by the adjacent trifluoromethyl group. |

| H-7 | ~7.5 | s | - | Singlet, influenced by the pyrazole ring and the amine group. |

| -NH₂ | ~5.0-6.0 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift can vary with concentration and solvent. |

| -NH (indazole) | ~12.0-13.0 | br s | - | Broad singlet, typical for the indazole N-H proton, exchangeable with D₂O. |

Rationale for Chemical Shifts:

-

The protons on the benzene ring (H-4 and H-7) will be singlets due to the substitution pattern.

-

The trifluoromethyl group is a strong electron-withdrawing group, which will deshield the adjacent H-4 proton, causing it to appear at a lower field.

-

The amino group is an electron-donating group, which will shield the adjacent H-4 and H-7 protons to some extent. The net effect will be a balance of these electronic influences.

-

The chemical shift of the aromatic protons is generally observed in the region of δ 7-8 ppm.[8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-3 | ~135 | Typical chemical shift for the C-3 carbon in an indazole ring. |

| C-3a | ~120 | Bridgehead carbon. |

| C-4 | ~115 | Aromatic carbon, influenced by the adjacent amine group. |

| C-5 | ~145 | Aromatic carbon bearing the amino group. |

| C-6 | ~125 (q) | Aromatic carbon bearing the trifluoromethyl group, will appear as a quartet due to coupling with the fluorine atoms. |

| C-7 | ~110 | Aromatic carbon. |

| C-7a | ~140 | Bridgehead carbon. |

| -CF₃ | ~124 (q) | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |

Rationale for Chemical Shifts:

-

The chemical shifts are estimated based on the known data for 3-phenyl-6-(trifluoromethyl)-1H-indazole and the expected substituent effects of the amino group.[7]

-

The carbon attached to the trifluoromethyl group will be split into a quartet due to one-bond coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be influenced by the aromatic ring and the other substituents. The presence of a trifluoromethyl group often leads to characteristic chemical shifts in the ¹⁹F NMR spectrum.[9]

Predicted Mass Spectrum

The high-resolution mass spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the exact mass of the protonated molecule (C₈H₇F₃N₃⁺).

Expected Fragmentation Pattern:

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

-

Loss of CF₃: Cleavage of the C-CF₃ bond.

-

Loss of NH₃: Fragmentation of the amine group.

The fragmentation of trifluoromethyl-substituted heterocycles can sometimes involve the loss of a difluorocarbene (:CF₂) radical.[10]

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H (amine and indazole) | Stretching |

| 1620-1580 | N-H (amine) | Bending |

| 1350-1100 | C-F (trifluoromethyl) | Stretching (strong, multiple bands) |

| 1600-1450 | C=C (aromatic) | Stretching |

Rationale for IR Absorptions:

-

The N-H stretching region will likely show multiple broad bands due to the presence of both the primary amine and the indazole N-H group.

-

The trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands in the fingerprint region.[11]

Self-Validating Systems and Trustworthiness

The reliability of spectroscopic data hinges on a self-validating system of cross-verification between different techniques. For instance:

-

The molecular formula determined by HRMS must be consistent with the number and types of atoms observed in the ¹H, ¹³C, and ¹⁹F NMR spectra.

-

The functional groups identified by IR spectroscopy (e.g., N-H, C-F) must correspond to the structural features deduced from the NMR data.

-

2D NMR experiments provide an internal check on the assignments made from the 1D spectra.

By ensuring that the data from all spectroscopic methods converge to a single, consistent structural assignment, a high degree of confidence in the identity and purity of the compound can be achieved.

Conclusion

The spectroscopic characterization of 6-(trifluoromethyl)-1H-indazol-5-amine, as with any novel compound in drug discovery, requires a multi-faceted approach. While direct experimental data is not always publicly available, a thorough understanding of the principles of NMR, MS, and IR spectroscopy, combined with data from analogous structures, allows for a robust prediction and interpretation of its spectral features. This guide has provided a framework for such an analysis, emphasizing the importance of rigorous experimental methodology and a holistic approach to data interpretation. For researchers working with this or similar molecules, the principles and predicted data presented here should serve as a valuable resource for guiding their own analytical work and ensuring the scientific integrity of their findings.

References

- El-Gohary, S. M., & Shaaban, M. (2012).

- Electronic Supplementary Information. (n.d.). † 1H-NMR and 13C-NMR Spectra.

- pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. (2023). Semantic Scholar.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). PubMed Central.

- Erisman, E. P., & Augustine, L. M. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.

- Indazole(271-44-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). NIH.

- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025).

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes.

- 6-(Trifluoromethyl)-1H-indazol-5-amine | CAS 1000373-75-0. (n.d.). AMERICAN ELEMENTS®.

- 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (n.d.). PubMed.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... (n.d.).

- chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. (2025).

- 3-Amino-6-(trifluoromethyl)-1H-indazole, 95%, Thermo Scientific 1 g. (n.d.). Thermo Fisher Scientific.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2015).

- UV-Vis spectra of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide (AL14), in ethanol, with different volumes of Cd(II) or Cu(II) addition. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (2020).

- Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (n.d.). PMC - NIH.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025).

- Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). RSC Publishing.

- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.

- 3-Amino-6-(trifluoromethyl)-1H-indazole. (n.d.). ChemBK.

- Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (n.d.). ACS Omega.

- Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (n.d.). MDPI.

- (PDF) Synthesis, spectral, crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2025).

- UV–vis spectra of solutions of 1 in H2O (blue), DMSO (red), THF (pink) and DMF (orange). (n.d.).

- Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (n.d.). PMC - NIH.

- Protons on aromatic rings in NMR. (2019). Chemistry Stack Exchange.

- 5-AMINO-6-BROMO-1H-INDAZOLE. (n.d.). Fluorochem.

- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Bangladesh Journals Online.

- 4-(Trifluoromethyl)aniline. (n.d.). PubChem.

- Infrared spectroscopy correl

- What Is the Role of Spectroscopy in Pharmacokinetics?. (2024). AZoOptics.

Sources

- 1. americanelements.com [americanelements.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents [mdpi.com]

- 4. UV/Vis+ Photochemistry Database [science-softcon.de]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. rsc.org [rsc.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

Strategic Synthesis and Medicinal Utility of 6-(Trifluoromethyl)-1H-indazol-5-amine

Topic: 6-(trifluoromethyl)-1H-indazol-5-amine Structural Analogs: Synthesis, Properties, and Medicinal Chemistry Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Fluorinated Indazole Scaffold

The 1H-indazole scaffold is a "privileged structure" in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib). Within this class, 6-(trifluoromethyl)-1H-indazol-5-amine represents a high-value building block. The specific regio-placement of the trifluoromethyl (-CF₃) group at the C6 position, adjacent to the C5-amino handle, imparts unique electronic and physicochemical properties that distinguish it from its non-fluorinated or isomeric counterparts.

This guide provides a rigorous technical analysis of this scaffold, detailing the causal logic behind its synthesis, its structural-activity relationship (SAR) implications, and validated experimental protocols for its generation and utilization.

Chemical Space & SAR Analysis

Why 6-CF₃? The Electronic and Metabolic Rationale

The incorporation of a trifluoromethyl group at the C6 position is rarely arbitrary. It serves three critical medicinal chemistry functions:

-

Metabolic Blocking: The C6 position of the indazole ring is a common "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation). Blocking this site with a metabolically stable -CF₃ group significantly extends the half-life (

) of the parent drug. -

pKa Modulation: The strong electron-withdrawing nature of the -CF₃ group (

) reduces the electron density of the adjacent C5-amine. This lowers the pKa of the aniline nitrogen, making it less nucleophilic but often more selective in amide coupling reactions, and altering the hydrogen-bond donor (HBD) capability of the resulting amides in the kinase hinge region. -

Lipophilicity: The fluoro-group increases lipophilicity (

), enhancing membrane permeability and altering the volume of distribution (

Structural Logic Diagram

The following diagram illustrates the functional logic of the scaffold in a kinase inhibitor context.

Caption: Functional decomposition of the 6-(trifluoromethyl)-1H-indazol-5-amine scaffold in drug design.

Synthetic Methodologies

The synthesis of 6-(trifluoromethyl)-1H-indazol-5-amine is non-trivial due to the directing effects of the trifluoromethyl group. Direct nitration of 6-trifluoromethylindazole is often regiochemically ambiguous. Therefore, the De Novo Ring Construction (Route A) is the industry-standard approach for high purity and regiocontrol.

Route A: Cyclization of 2-Fluoro-benzaldehydes (Recommended)

This route relies on the condensation of hydrazine with a carefully substituted benzaldehyde precursor. The regiochemistry is locked by the starting material structure.

-

Precursor: 2-fluoro-4-nitro-5-(trifluoromethyl)benzaldehyde.

-

Mechanism: Nucleophilic aromatic substitution (

) of the hydrazine at the fluorine position, followed by condensation with the aldehyde to close the pyrazole ring. -

Final Step: Reduction of the nitro group to the amine.

Route B: Nitration of 6-Trifluoromethylindazole

While possible, this route suffers from regioselectivity issues. The -CF₃ group is meta-directing, while the pyrazole ring nitrogen is directing. Nitration often yields a mixture of C3, C5, and C7 nitro isomers, requiring tedious chromatographic separation.

Synthesis Workflow Diagram

Caption: The regioselective 'De Novo' synthesis route ensures the correct placement of the CF3 and Amino groups.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard methodologies for electron-deficient indazoles.

Protocol 1: Ring Closure to 5-Nitro-6-(trifluoromethyl)-1H-indazole

Objective: Construct the indazole core from the benzaldehyde precursor.

-

Reagents:

-

2-Fluoro-4-nitro-5-(trifluoromethyl)benzaldehyde (1.0 eq)

-

Hydrazine hydrate (5.0 eq, excess required to drive kinetics)

-

Solvent: Ethanol or THF (0.5 M concentration)

-

-

Procedure:

-

Dissolve the aldehyde in Ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add Hydrazine hydrate dropwise over 15 minutes. Caution: Exothermic.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

-

Heat to reflux (80°C) for 3–5 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Workup: Cool to RT. Concentrate the solvent under reduced pressure. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

-

Protocol 2: Reduction to 6-(Trifluoromethyl)-1H-indazol-5-amine

Objective: Convert the nitro group to the target amine without defluorination.

-

Reagents:

-

5-Nitro-6-(trifluoromethyl)-1H-indazole (1.0 eq)

-

Iron powder (5.0 eq)

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)

-

-

Procedure:

-

Suspend the nitro-indazole in Ethanol/Water.

-

Add Iron powder and NH₄Cl.

-

Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Checkpoint: LCMS should show mass M+1 = 202.1.

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate. Neutralize with saturated NaHCO₃ if necessary. Extract with EtOAc.

-

Isolation: The product often precipitates as an off-white solid upon concentration or addition of hexanes.

-

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 201.15 g/mol | Fragment-like, ideal for growing. |

| ClogP | ~2.1 | Moderate lipophilicity; good permeability. |

| H-Bond Donors | 3 (Indazole NH, Aniline NH2) | Critical for kinase hinge binding. |

| H-Bond Acceptors | 2 (Indazole N, F atoms) | Interaction with active site residues. |

| pKa (Aniline) | ~3.5 - 4.0 | Reduced basicity due to ortho-CF3. |

References

-

American Elements. 6-(Trifluoromethyl)-1H-indazol-5-amine Product Specifications. Available at: [Link]

-

Wu, Y., et al. (2023). "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration."[1][2] Journal of Organic Chemistry, 88, 11322-11327.[1] (Context for nitration of deactivated arenes). Available at: [Link]

Sources

Physicochemical Profiling & Technical Guide: 6-(Trifluoromethyl)-1H-indazol-5-amine

[1]

Executive Technical Summary

6-(Trifluoromethyl)-1H-indazol-5-amine (CAS: 1000373-75-0) is a specialized fluorinated heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.[1] As a disubstituted indazole, it combines the hydrogen-bond donor/acceptor motif of the indazole core—critical for ATP-binding site interactions—with a trifluoromethyl (

This guide provides a comprehensive technical analysis of its physicochemical properties, structural logic, and synthetic handling, designed for medicinal chemists and process engineers optimizing lead compounds in oncology and immunology pipelines.[1]

Chemical Identity & Structural Logic[1]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 6-(Trifluoromethyl)-1H-indazol-5-amine |

| Common Synonyms | 5-Amino-6-(trifluoromethyl)indazole; 5-Amino-6-trifluoromethyl-1H-indazole |

| CAS Registry Number | 1000373-75-0 |

| Molecular Formula | |

| Molecular Weight | 201.15 g/mol |

| SMILES | Nc1cc2cn[nH]c2cc1C(F)(F)F |

| InChI Key | (Predicted) MHRNJCQQTAOQEH-UHFFFAOYSA-N |

Structural Activity Relationship (SAR) Logic

The compound features three distinct pharmacophoric elements:

-

Indazole Core: Acts as a bioisostere for purine, allowing bidentate hydrogen bonding (Donor-Acceptor) within the hinge region of kinase domains (e.g., VEGFR, FGFR).[1]

-

5-Amino Group: A versatile handle for amide coupling or urea formation, typically serving as the vector to the "solvent-front" or "gatekeeper" regions in a protein pocket.[1]

-

6-Trifluoromethyl Group:

-

Electronic Effect: The strong electron-withdrawing nature (

) reduces the basicity of the adjacent 5-amine, potentially improving selectivity by modulating hydrogen bond strength.[1] -

Metabolic Blocking: Blocks the C6 position from oxidative metabolism (e.g., hydroxylation by CYP450), extending the half-life of derived drugs.[1]

-

Lipophilicity: Increases the logP, enhancing membrane permeability compared to the non-fluorinated analog.[1]

-

Physicochemical Profile

Note: Experimental values for this specific intermediate are proprietary. Values below represent high-confidence predictions based on fragment-based QSAR and structural analogs.

Physical Properties

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow/brown due to trace oxidation of the amine.[1] |

| Melting Point | 165 – 175 °C (Predicted) | The indazole H-bond network creates a high lattice energy.[1] |

| Boiling Point | ~350 °C (at 760 mmHg) | Decomposition likely occurs before boiling.[1] |

| Density | ~1.54 g/cm³ | High density attributed to the trifluoromethyl group.[1] |

Solution & Electronic Properties

| Property | Value (Predicted) | Implication for Drug Design |

| Lipophilicity (cLogP) | 2.1 ± 0.3 | Moderate lipophilicity ensures good membrane permeability (Rule of 5 compliant).[1] |

| Solubility (Aqueous) | Low (< 0.1 mg/mL at pH 7) | Requires polar organic co-solvents (DMSO, DMF) for stock preparation.[1] |

| pKa (Indazole NH) | ~13.0 | Acts as a very weak acid; deprotonation requires strong bases (e.g., NaH, Cs2CO3).[1] |

| pKa (Aniline | ~2.5 – 3.0 | Critical: The ortho-CF3 group significantly lowers the basicity of the amine compared to aniline (pKa 4.6).[1] It will not protonate at physiological pH.[1] |

| Polar Surface Area (PSA) | ~55 Ų | Favorable for CNS penetration if total molecular weight remains low in final drugs.[1] |

Synthetic Routes & Experimental Protocols

Retrosynthetic Analysis

The most reliable route for accessing 6-(trifluoromethyl)-1H-indazol-5-amine avoids direct trifluoromethylation, which is challenging.[1] Instead, it utilizes a pre-functionalized benzene precursor, followed by cyclization and reduction.[1]

Protocol: Reduction of 5-Nitro-6-(trifluoromethyl)-1H-indazole

Prerequisite: Synthesis of the nitro-indazole precursor via nitration of 6-(trifluoromethyl)indazole.[1]

Reagents:

-

Substrate: 5-Nitro-6-(trifluoromethyl)-1H-indazole (1.0 eq)[1]

-

Catalyst: 10% Pd/C (5-10 wt%)[1]

-

Solvent: Methanol or Ethanol (anhydrous)[1]

-

Hydrogen Source:

gas (balloon or 1 atm)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 5-nitro-6-(trifluoromethyl)-1H-indazole in Methanol (0.1 M concentration). Flush the vessel with Nitrogen (

) to remove oxygen.[1] -

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere. Caution: Pd/C is pyrophoric when dry.[1]

-

Hydrogenation: Purge the system with Hydrogen (

) gas three times. Stir the reaction mixture vigorously at Room Temperature (25 °C) under a hydrogen balloon atmosphere. -

Monitoring: Monitor reaction progress via LC-MS (Target Mass:

). Reaction is typically complete within 2–4 hours.[1] -

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product is usually sufficiently pure (>95%) for subsequent coupling reactions.[1] If necessary, purify via flash column chromatography (Hexane/Ethyl Acetate gradient).[1]

Visualization: Structural & Synthetic Logic[1]

Diagram: Electronic Effects & SAR

This diagram illustrates how the trifluoromethyl group influences the electronic environment of the indazole core, dictating its reactivity and binding properties.[1]

Caption: SAR map detailing the functional impact of the CF3 group on the physicochemical and biological profile of the indazole scaffold.

Diagram: Synthetic Workflow

A logical flow for the preparation and utilization of the compound in drug discovery.

Caption: Standard synthetic pathway from the parent indazole to the 5-amino derivative via nitration and catalytic hydrogenation.

Handling, Stability & Safety

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Hygroscopic and potentially sensitive to oxidation.[1] Store under inert gas (Argon or Nitrogen) in a tightly sealed container.

-

Shelf Life: Stable for >2 years if stored properly.[1]

Safety Profile (GHS Classification)

-

Acute Toxicity: Harmful if swallowed (H302).[1]

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).[1]

-

PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57951367, 6-(Trifluoromethyl)-1H-indazol-5-amine.[1] Retrieved from [Link][1]

-

Accela ChemBio. Product Catalog: 5-Amino-6-(trifluoromethyl)indazole.[1][2][3] Retrieved from [Link][1][2]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Contextual reference for CF3 effects).

-

Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry.[1] (Contextual reference for aminothiazole/indazole kinase binding modes).

Sources

- 1. 869288-64-2,6-[[4-[[3-(Methylsulfonyl)benzyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-3,4-dihydroquinolin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1118807-13-8,N-(6-Chloro-2-benzothiazolyl)-3-(3,4-dimethoxyphenyl)propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1000373-75-0,5-Amino-6-(trifluoromethyl)indazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Methodological & Application

Application Note: A Strategic Workflow for Screening 6-(Trtrifluoromethyl)-1H-indazol-5-amine Based Libraries Against Kinase Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing 6-(trifluoromethyl)-1H-indazol-5-amine, a key heterocyclic building block, in kinase inhibitor screening campaigns. We detail the scientific rationale behind its use, its physicochemical properties, and present robust, field-proven protocols for both primary biochemical and secondary cell-based screening. The methodologies are designed to be self-validating, providing researchers with a clear workflow from initial hit identification to cellular potency assessment. By contextualizing these protocols around a clinically relevant target, Fibroblast Growth Factor Receptor 1 (FGFR1), we offer a practical framework for identifying and characterizing novel kinase inhibitors derived from this promising scaffold.

The Scientific Rationale: Why 6-(trifluoromethyl)-1H-indazol-5-amine?

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors such as Axitinib and Pazopanib.[1] Its bicyclic structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases.[1] The strategic placement of substituents on this core is critical for modulating potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 6-(trifluoromethyl)-1H-indazol-5-amine, presents two key functional groups that are highly valued in drug design:

-

The Trifluoromethyl (-CF3) Group: This moiety is a powerful modulator of a molecule's properties.[2] It is strongly electron-withdrawing, which can alter the pKa of nearby groups and influence binding interactions. Furthermore, it can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve cell permeability.[2]

-

The 5-Amine (-NH2) Group: The primary amine at the 5-position serves as a versatile synthetic handle. It provides a crucial vector for library development, allowing for the facile introduction of a wide array of substituents via amide bond formation or other coupling reactions. This enables the exploration of chemical space around the core scaffold to optimize interactions with the target kinase. Aromatic ring substitution at the C-5 position has been a growing area of interest for discovering highly active and selective inhibitors.[3]

This combination makes 6-(trifluoromethyl)-1H-indazol-5-amine an ideal starting point for generating focused compound libraries aimed at discovering novel inhibitors for various kinase families.

Compound Profile & Physicochemical Properties

Properly characterizing the starting scaffold is a prerequisite for any screening campaign. Below are the key computed and experimental properties for 6-(trifluoromethyl)-1H-indazol-5-amine.

| Property | Value | Source |

| CAS Number | 1000373-75-0 | [4] |

| Molecular Formula | C₈H₆F₃N₃ | Generic |

| Molecular Weight | 201.15 g/mol | Generic |

| Appearance | Solid | Generic |

| XLogP3 | ~2.7 | Estimated |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| Purity | >98% (Typical) | Commercial Suppliers |

Note: Experimental values such as melting point and solubility may vary between suppliers and batches. It is crucial to characterize each lot before use.

The Kinase Inhibitor Screening Cascade: A Validated Workflow

A successful screening campaign follows a logical progression from a broad, high-throughput primary screen to more complex, lower-throughput secondary assays that validate the initial findings in a more biologically relevant context. This funneling approach ensures that resources are focused on the most promising candidates.

Caption: A typical workflow for kinase inhibitor screening.

Application Example: Targeting the FGFR1 Signaling Pathway

To illustrate the practical application of the protocols below, we will focus on screening a hypothetical library derived from 6-(trifluoromethyl)-1H-indazol-5-amine against Fibroblast Growth Factor Receptor 1 (FGFR1). FGFRs are a family of receptor tyrosine kinases, and their dysregulation is implicated in various cancers, making them a high-value therapeutic target.[5] Indazole derivatives have previously been identified as potent FGFR1 inhibitors.[5]

Caption: Simplified FGFR1 signaling pathway and point of inhibition.

Protocol 1: Primary Biochemical Screening (IC₅₀ Determination)

This protocol uses the ADP-Glo™ Luminescent Kinase Assay, a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescent signal is directly proportional to kinase activity.

Causality Behind Choices:

-

Assay Principle: ADP-Glo™ is a universal assay applicable to virtually any kinase, avoiding the need for specific antibodies or modified substrates.[6] It measures ADP production, a direct product of the kinase reaction.

-

ATP Concentration: The concentration of ATP is set at or near the Michaelis-Menten constant (Km) for the specific kinase (FGFR1). This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket. Using an ATP concentration far above the Km would require much higher inhibitor concentrations to achieve a similar effect, potentially masking the activity of moderately potent compounds.

-

Controls: High (DMSO only) and low (no enzyme or potent inhibitor) controls are essential to define the dynamic range of the assay and for calculating normalized activity.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 6-(trifluoromethyl)-1H-indazol-5-amine (or a library derivative) in 100% Dimethyl Sulfoxide (DMSO).

-

Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold dilutions starting from 1 mM). This will be the "Compound Plate".

-

-

Kinase Reaction Setup (384-well plate format):

-

Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. For FGFR1, this would contain recombinant human FGFR1 enzyme and a suitable substrate (e.g., Poly(E,Y)4:1). The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.

-

Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at the Km of ATP for FGFR1.

-

Dispense 2.5 µL of the 2X Kinase/Substrate solution into all wells of a white, low-volume 384-well assay plate.

-

Using a liquid handler, transfer a small volume (e.g., 25 nL) from the "Compound Plate" to the assay plate wells.

-